![molecular formula C24H18ClN3O B2535177 N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide CAS No. 321433-27-6](/img/structure/B2535177.png)
N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse pharmacological activities. Pyrimidine derivatives have been studied for their potential use in various therapeutic areas, including as antihypertensive agents , HIV integrase inhibitors , and antimicrobial agents . The presence of a chlorophenyl group in these compounds is significant as it can influence the electronic properties and interaction landscapes of the molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted benzenes . For example, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized through such reactions, which could be related to the synthesis of the compound . Additionally, the synthesis of related compounds, such as N-alkyl-4-chloro-2-pyridine carboxamides, has been reported, which involves the reaction of amines with chlorinated pyridine carboxylic acid derivatives . These methods could potentially be adapted for the synthesis of "N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide."
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR . Theoretical techniques such as density functional theory (DFT) calculations are also employed to predict the geometrical parameters and to compare them with experimental data . The molecular structure is crucial as it can influence the biological activity of the compound.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions depending on their functional groups. For instance, the presence of an amide group can lead to the formation of hydrogen bonds, which can influence the compound's interaction with biological targets . The reactivity of these compounds can also be studied through their acid dissociation constants, which provide insights into the ionizable groups present in the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as melting temperatures, can be influenced by lattice energy and molecular symmetry . These properties are important for the compound's stability and solubility, which are critical factors for its pharmacokinetic profile. The electronic properties, such as dipole moment and polarizability, are also significant as they can affect the compound's interactions with biological molecules .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
- Chlorophenols, which share a structural motif with the compound , have been assessed for their impact on aquatic environments. They exhibit moderate toxicity to both mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. These compounds demonstrate low persistence when biodegradable microflora is present, though bioaccumulation is expected to be low. Notably, chlorophenols are recognized for their strong organoleptic effects (Krijgsheld & Gen, 1986).
Medicinal and Pharmaceutical Applications
- Pyrimidine derivatives, which include the core structure of the compound , are key precursors for the pharmaceutical industry due to their broad synthetic applications and bioavailability. Recent studies highlight the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, indicating a wide range of applicability in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Biodegradation and Environmental Remediation
- Studies on 2,4-D herbicide, a chlorophenol derivative, explore microbial degradation and environmental remediation strategies. Such research underscores the role of microorganisms in degrading compounds with potential environmental hazards, offering insights into biodegradation pathways that might be applicable to related compounds (Magnoli et al., 2020).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c25-20-13-11-17(12-14-20)15-27-24(29)21-16-26-23(19-9-5-2-6-10-19)28-22(21)18-7-3-1-4-8-18/h1-14,16H,15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUFAPPVEXKWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2535094.png)

![(3-Benzothiazol-2-ylthio-4-hydroxyphenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B2535097.png)
![N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2535099.png)
![N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2535100.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]benzamide](/img/structure/B2535101.png)
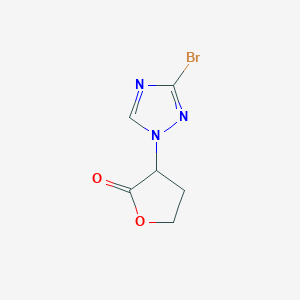
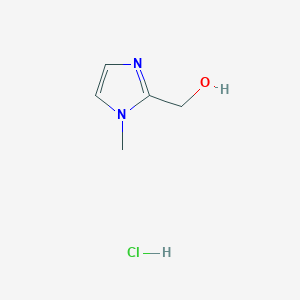
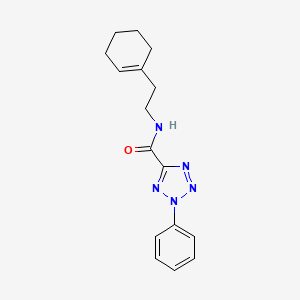
![N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2535109.png)
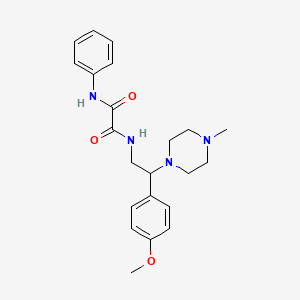
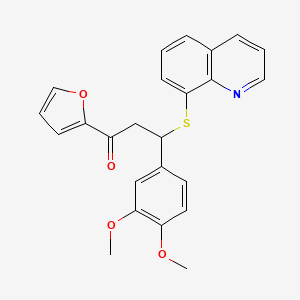
![2-(2,3-dimethylphenoxy)-N-[2-pyrrolidin-1-yl-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2535115.png)
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)